tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound characterized by its unique pyrrolo[2,3-b]pyridine core structure. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential applications in developing therapeutic agents and as an intermediate in synthesizing more complex heterocyclic compounds.
tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate falls under the category of heterocyclic compounds, specifically pyrrolopyridines, which are known for their biological activity and potential therapeutic uses. It is classified as an organic compound due to its carbon-based structure.
The synthesis of tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves a two-step process:
The molecular structure of tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate features a pyrrolo[2,3-b]pyridine ring system with a bromine atom at the 5-position and a tert-butyl ester at the carboxylic acid position. This unique arrangement contributes to its reactivity and biological activity.
Key structural data includes:
tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can participate in various chemical reactions:
These reactions expand its utility in organic synthesis and medicinal chemistry applications .
The mechanism of action for tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The presence of the bromine atom and the pyrrolo[2,3-b]pyridine core allows for binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction is crucial for its application as a therapeutic agent targeting various diseases .
The physical properties of tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate include:
Chemical properties include:
Relevant data regarding its safety includes precautionary measures against skin contact or ingestion due to potential toxicity associated with brominated compounds .
tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several significant applications in scientific research:
These applications highlight its importance in advancing drug discovery and development processes within medicinal chemistry .
Pyrrolo[2,3-b]pyridines exhibit distinctive electronic properties and hydrogen-bonding capabilities critical for drug-target interactions. The bridgehead nitrogen (position 1) acts as a hydrogen bond acceptor, while the pyrrole NH (position 1-H in deprotected forms) serves as a donor. This bidirectional functionality mimics peptide bonds, enabling competitive inhibition of ATP-binding sites in kinases [5]. The fused bicyclic system enhances metabolic stability compared to monocyclic heterocycles, as evidenced by the clinical success of pyrrolopyridine-containing agents like crizotinib and tazemetostat [4] [5].
Table 1: Key Physicochemical Parameters of Pyrrolopyridine Scaffolds
Parameter | Pyrrolo[2,3-b]pyridine | Pyridine | Pyrrolidine |
---|---|---|---|
LogP | 1.8-2.5 | 0.75-1.5 | 0.46 |
PSA (Ų) | 35-45 | 25-30 | 16.5 |
Dipole Moment (D) | 3.8-4.5 | 2.9-3.5 | 1.4 |
H-bond Donors | 1 | 0 | 1 |
H-bond Acceptors | 3 | 1 | 1 |
The scaffold's planar conformation facilitates deep penetration into hydrophobic enzyme clefts, while substituents at positions 3, 5, and 7 allow stereoelectronic tuning of target affinity. The 5-bromo derivative specifically provides a synthetic handle for transition metal-catalyzed cross-coupling, enabling rapid diversification for structure-activity relationship (SAR) studies [4] [5].
The introduction of tert-butoxycarbonyl (Boc) protecting groups revolutionized heterocyclic chemistry by enabling chemoselective functionalization of secondary amines. Developed in the 1960s for peptide synthesis, Boc protection was later adapted for heterocycles containing nucleophilic nitrogens. The Boc group offers exceptional orthogonal protection: it withstands nucleophilic substitution and Grignard reactions yet cleanly deprotects under mild acidic conditions (e.g., TFA/DCM) without scaffold degradation [2] [4].
For pyrrolo[2,3-b]pyridines, Boc protection at the bridgehead nitrogen (position 1) achieves three critical objectives:
The tert-butyl moiety creates a steric shield that biases electrophilic substitution toward the electron-rich pyrrole ring. This is exemplified in the selective bromination of Boc-protected derivatives at C-5 rather than C-3, attributable to the greater electron density at the 5-position [4]. Boc-protected intermediates have facilitated the synthesis of over 30 clinical candidates targeting kinases, bromodomains, and GPCRs since 2010 [4] [5].
Bromine serves as a versatile linchpin for palladium-catalyzed cross-coupling, enabling the introduction of complex pharmacophores at a late synthetic stage. The 5-bromo substituent on pyrrolo[2,3-b]pyridine activates the position toward Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions due to reduced electron density at C-5 from the pyridine ring [4] [5]. This bromine-directed coupling strategy has yielded potent inhibitors across therapeutic areas:
The electronic perturbation from bromine also modulates the scaffold's binding affinity. Bromine's polarizability enhances dispersion forces in hydrophobic binding pockets, while its electron-withdrawing character increases the acidity of the pyrrole NH (when deprotected), strengthening hydrogen bonds with backbone carbonyls in kinase hinge regions [1] [5].
Table 2: Brominated Pyrrolopyridine Intermediates in Drug Development
Intermediate | Therapeutic Application | Key Coupling Reaction | Clinical Candidate |
---|---|---|---|
5-Bromo-7-azaindole | Kinase inhibition | Suzuki coupling | Crizotinib (ALK inhibitor) |
5-Bromo-1H-pyrrolo[2,3-b]pyridine | Antiviral | Sonogashira coupling | Doravirine (HIV-1 RT) |
tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | Bromodomain inhibition | Negishi coupling | Phase I candidates |
3-Bromo-1H-pyrrolo[3,2-c]pyridine | JAK inhibition | Buchwald-Hartwig amination | Ruxolitinib (JAK1/2) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1